

Application Notes and Protocols for GLPG2737 in In Vitro Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of **GLPG2737**, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, in various in vitro cell-based assays. **GLPG2737** has a dual mechanism of action; it acts as a corrector for the F508del-CFTR mutation, aiding its trafficking to the cell surface, and as an inhibitor of wild-type CFTR channel activity.[1][2][3]

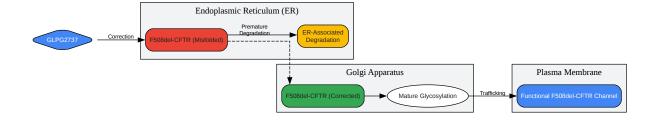
Mechanism of Action

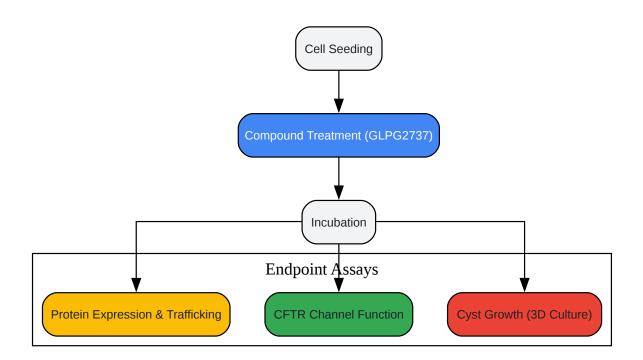
GLPG2737 is a small molecule that functions as a Type 2 corrector of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[4] This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its localization to the plasma membrane. GLPG2737 helps rescue the trafficking of F508del-CFTR to the cell surface.[4][5] Interestingly, GLPG2737 also inhibits the channel activity of wild-type CFTR.[2] This inhibitory effect has been explored for its therapeutic potential in other conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD).[6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of F508del-CFTR correction and a general experimental workflow for evaluating **GLPG2737**.







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